

(R)-(+)-3-Piperidinemethanol: A Comprehensive Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(*Piperidin-3-yl*)methanol*

Cat. No.: B1299892

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of (R)-(+)-3-Piperidinemethanol, a chiral piperidine derivative of significant interest in pharmaceutical research and development. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Physical and Chemical Properties

(R)-(+)-3-Piperidinemethanol, with the CAS number 37675-20-0, is a valuable chiral building block.^[1] Its physical properties are crucial for its handling, formulation, and integration into synthetic pathways. The data presented below has been compiled from various sources and primarily pertains to the racemic mixture (3-Piperidinemethanol, CAS 4606-65-9) unless specified for the (R)-enantiomer. It is important to note that the physical properties of the enantiomer are expected to be very similar to the racemate, with the exception of its optical rotation.

Quantitative Data Summary

Property	Value	Notes
Molecular Formula	C ₆ H ₁₃ NO	[2][3][4]
Molecular Weight	115.17 g/mol	[2][3][4]
Appearance	White to off-white crystalline powder or solid	[3][5]
Melting Point	61 - 65 °C	[3][6]
Boiling Point	106-107 °C at 3.5 mmHg	[2][3][7]
	118-120 °C at 10 mmHg	[2]
Density	1.026 g/mL at 25 °C	[2][3][7]
Flash Point	92.3 ± 10.5 °C	[3]
	131 °C	[6]
Solubility	Soluble in methanol and dimethylformamide.[5]	
	Expected to be soluble in water and other polar protic solvents due to the presence of hydroxyl and amine functional groups.	Based on the solubility of similar small polar organic compounds.

Experimental Protocols

Accurate determination of physical characteristics is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid substance.[8][9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[10]

- Capillary tubes (sealed at one end)[8][11]
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the (R)-(+)-3-Piperidinemethanol sample is completely dry and finely powdered using a mortar and pestle.[8][12]
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting range. This initial run helps in saving time during the accurate determination.[9]
- Accurate Melting Point Determination: Allow the apparatus to cool. Using a new packed capillary tube, heat the sample again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[8]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][14]

Apparatus:

- Thiele tube[11]

- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid for heating bath (e.g., mineral oil)

Procedure:

- Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.
- Capillary Tube Placement: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.
- Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the test tube is below the oil level. Gently heat the side arm of the Thiele tube.[\[11\]](#)
- Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[\[11\]](#)

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[\[15\]](#)[\[16\]](#)

Apparatus:

- Analytical balance
- Graduated cylinder or a pycnometer (density bottle) for higher accuracy
- Thermometer

Procedure using a Graduated Cylinder:

- Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[15][16]
- Volume Measurement: Add a known volume of the liquid (R)-(+)-3-Piperidinemethanol (e.g., 10 mL) to the graduated cylinder. Record the volume accurately.
- Mass of Cylinder with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[15][16]
- Temperature Measurement: Measure and record the temperature of the liquid.[16]
- Calculation:
 - Mass of the liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).
 - Density = Mass of the liquid / Volume of the liquid.[15]

Solubility Determination (Qualitative Method)

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.[17][18]

Apparatus:


- Small test tubes
- Spatula or dropper
- Vortex mixer (optional)
- Various solvents (e.g., water, ethanol, diethyl ether, toluene)

Procedure:

- Sample Addition: Place a small, measured amount of (R)-(+)-3-Piperidinemethanol (e.g., 25 mg for a solid) into a small test tube.[17]
- Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[17]
- Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution. [17]
- Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.
- Systematic Testing: Repeat the procedure with a range of solvents of varying polarities to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates a typical workflow for the physical characterization of a novel solid compound like (R)-(+)-3-Piperidinemethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3(R)-PIPERIDINEMETHANOL | 37675-20-0 [chemicalbook.com]
- 2. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 3-Piperidinemethanol - (Amines | Piperidine derivatives) : Koei Chemical Co., Ltd [koeichem.com]
- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. phillysim.org [phillysim.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. westlab.com [westlab.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [(R)-(+)-3-Piperidinemethanol: A Comprehensive Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1299892#r-3-piperidinemethanol-physical-characteristics\]](https://www.benchchem.com/product/b1299892#r-3-piperidinemethanol-physical-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com